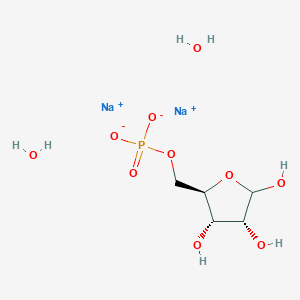
Sodium 5-O-phosphonato-D-ribofuranose hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-O-phosphonato-D-ribofuranose hydrate: is a chemical compound that plays a significant role in various biochemical processes. It is commonly used in research and industrial applications due to its unique properties and functions. This compound is particularly valued for its role as an intermediate in the pentose phosphate pathway and nucleotide biosynthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of Sodium 5-O-phosphonato-D-ribofuranose hydrate typically involves the phosphorylation of D-ribose. The process includes the use of phosphorylating agents under controlled conditions to ensure the correct formation of the phosphonate group. The reaction is usually carried out in an aqueous medium to facilitate the hydration of the compound .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions: : Sodium 5-O-phosphonato-D-ribofuranose hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other useful compounds.
Substitution: The phosphonate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: : The major products formed from these reactions include various phosphorylated sugars and nucleotides, which are essential in biochemical pathways .
Wissenschaftliche Forschungsanwendungen
Sodium 5-O-phosphonato-D-ribofuranose hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is crucial in studying metabolic pathways, particularly the pentose phosphate pathway.
Medicine: It is used in the development of pharmaceuticals, especially those targeting metabolic disorders.
Wirkmechanismus
The mechanism of action of Sodium 5-O-phosphonato-D-ribofuranose hydrate involves its role as an intermediate in the pentose phosphate pathway. It acts by transferring the phosphoribosyl group to various substrates, facilitating the biosynthesis of nucleotides and other essential biomolecules. The molecular targets include enzymes such as hypoxanthine-guanine phosphoribosyltransferase and orotate phosphoribosyltransferase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-O-phosphono-alpha-D-ribofuranosyl diphosphate
- D-Ribose 5-phosphate disodium salt dihydrate
Comparison: : Sodium 5-O-phosphonato-D-ribofuranose hydrate is unique due to its specific role in the pentose phosphate pathway and its ability to act as a precursor for nucleotide biosynthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability, making it a preferred choice in various research and industrial applications .
Eigenschaften
Molekularformel |
C5H13Na2O10P |
|---|---|
Molekulargewicht |
310.10 g/mol |
IUPAC-Name |
disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;dihydrate |
InChI |
InChI=1S/C5H11O8P.2Na.2H2O/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7;;;;/h2-8H,1H2,(H2,9,10,11);;;2*1H2/q;2*+1;;/p-2/t2-,3-,4-,5?;;;;/m1..../s1 |
InChI-Schlüssel |
URDSGNUYGLVTPO-CKJQBBATSA-L |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H](C(O1)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] |
Kanonische SMILES |
C(C1C(C(C(O1)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


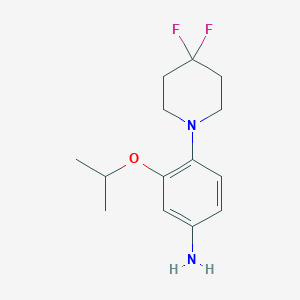
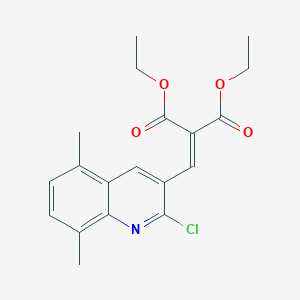
![3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13726537.png)
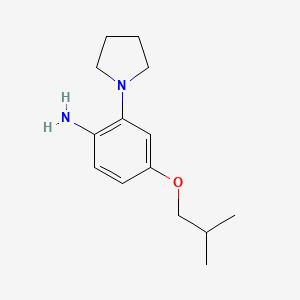
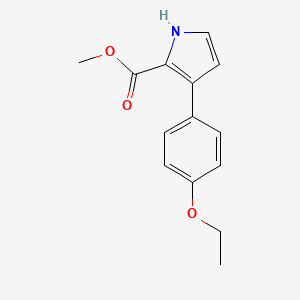
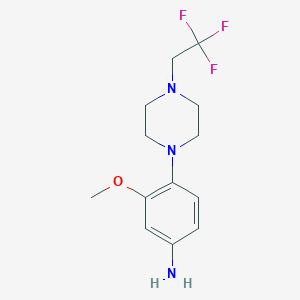



![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13726579.png)

![5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13726588.png)


